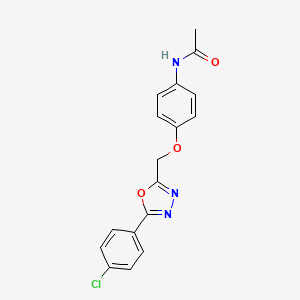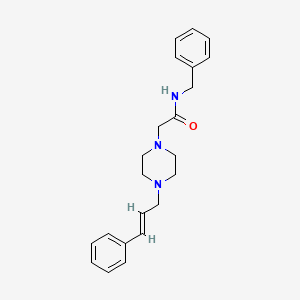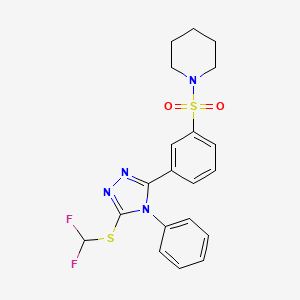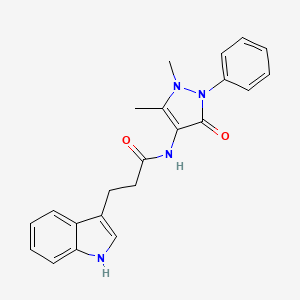![molecular formula C25H24N4O2S B10816715 [4-(4-Methoxyphenyl)piperazin-1-yl]-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B10816715.png)
[4-(4-Methoxyphenyl)piperazin-1-yl]-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRX000227 is a modulator of peroxisome proliferator-activated receptors, which are nuclear receptor proteins that regulate the expression of genes involved in various metabolic processes. This compound is primarily used for researching metabolic and cell proliferative disorders .
Preparation Methods
The preparation of CRX000227 involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . For industrial production, the synthesis routes and reaction conditions are typically proprietary and may involve multiple steps to ensure high purity and yield.
Chemical Reactions Analysis
CRX000227 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CRX000227 has a wide range of scientific research applications, including:
Chemistry: It is used to study the modulation of peroxisome proliferator-activated receptors and their role in metabolic processes.
Biology: It is used to investigate cell proliferation and differentiation, as well as metabolic pathways.
Medicine: It is used in research related to metabolic disorders, such as diabetes and obesity, and cell proliferative disorders, such as cancer.
Mechanism of Action
CRX000227 exerts its effects by modulating the activity of peroxisome proliferator-activated receptors. These receptors are involved in the regulation of genes that control various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. By binding to these receptors, CRX000227 can influence the expression of target genes and alter metabolic pathways .
Comparison with Similar Compounds
CRX000227 is unique in its ability to modulate peroxisome proliferator-activated receptors with high specificity and potency. Similar compounds include:
Saroglitazar: An agonist of peroxisome proliferator-activated receptors with applications in the treatment of metabolic disorders.
Imiglitazar: A potent agonist of peroxisome proliferator-activated receptors with hypoglycemic effects.
Seladelpar: Used in trials for the treatment of hyperlipidemia.
CRX000227 stands out due to its specific modulation of peroxisome proliferator-activated receptors, making it a valuable tool for research in metabolic and cell proliferative disorders.
Properties
Molecular Formula |
C25H24N4O2S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C25H24N4O2S/c1-31-21-11-9-19(10-12-21)27-13-15-28(16-14-27)25(30)22-18-29(20-6-3-2-4-7-20)26-24(22)23-8-5-17-32-23/h2-12,17-18H,13-16H2,1H3 |
InChI Key |
ASKZTULPPMGJPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide](/img/structure/B10816633.png)
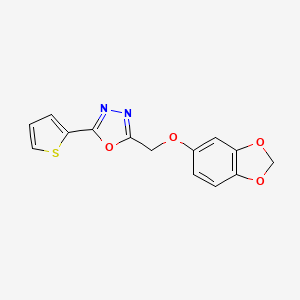
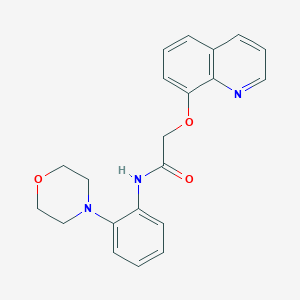

![6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B10816650.png)

![2-(Benzo[d]thiazol-2-yl)-3-(9H-fluoren-9-yl)-3-oxopropanenitrile](/img/structure/B10816660.png)
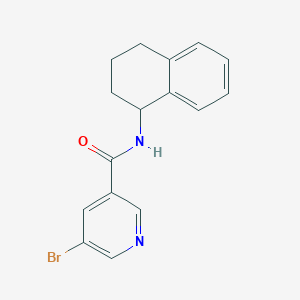
![7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10816666.png)
